molecular formula C18H30N4O4S B2531487 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034376-55-9

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2531487
CAS RN: 2034376-55-9
M. Wt: 398.52
InChI Key: GGMUYXIHNSDZCW-UHFFFAOYSA-N
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Description

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as MPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes within cells. It has been shown to alter the expression of certain genes involved in cancer cell growth and proliferation. This compound has also been shown to induce changes in the levels of certain proteins and enzymes within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated by cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide. One area of interest is in the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of interest is in the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research related to cancer treatment. Its high potency and specificity make it a valuable tool for investigating the biochemical and physiological processes within cells. Further research is needed to fully understand the potential applications of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves the reaction of 4-(bromomethyl)-N,N-dimethylpiperidine-1-sulfonamide with 4-methoxyphenethylamine in the presence of a base. The resulting product is then treated with urea to obtain the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-21(2)27(24,25)22-12-9-16(10-13-22)14-20-18(23)19-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMUYXIHNSDZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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